molecular formula C22H18FN3O B11443576 N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11443576
M. Wt: 359.4 g/mol
InChI Key: PGNZLBXIGLBHNK-UHFFFAOYSA-N
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Description

N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorophenyl group, a benzodiazole ring, and a benzamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzyl halide and a Lewis acid catalyst.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzodiazole derivative with benzoyl chloride in the presence of a base to form the benzamide moiety.

Industrial Production Methods

Industrial production of N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Pharmaceutical Research: It is explored for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and benzodiazole ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE
  • N-({1-[(2-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE
  • N-({1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE

Uniqueness

N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity to biological targets. The fluorine atom can also influence the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.

Properties

Molecular Formula

C22H18FN3O

Molecular Weight

359.4 g/mol

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C22H18FN3O/c23-18-11-5-4-10-17(18)15-26-20-13-7-6-12-19(20)25-21(26)14-24-22(27)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,27)

InChI Key

PGNZLBXIGLBHNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F

Origin of Product

United States

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